
Ethanaminium, N-ethyl-N,N-dimethyl-
Overview
Description
Ethanaminium, N-ethyl-N,N-dimethyl- is a quaternary ammonium compound with the molecular formula C₅H₁₄N⁺ (often associated with counterions such as chloride or hydroxide). Structurally, it consists of a central nitrogen atom bonded to one ethyl group, two methyl groups, and a hydrogen atom, forming a positively charged cation (Fig. 1). This compound is part of a broader class of alkyl-substituted ethanaminium salts, which are characterized by their stability, ionic nature, and diverse applications in pharmaceuticals, surfactants, and chemical synthesis .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanaminium, N-ethyl-N,N-dimethyl- can be synthesized through several methods. One common method involves the alkylation of dimethylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NH} + \text{C2H5X} \rightarrow \text{(CH3)2NC2H5} + \text{HX} ] where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylethylamine often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to neutralize the hydrogen halide by-product .
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-N,N-dimethylamine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Addition: It can react with electrophiles to form addition products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Halides, cyanides, and other nucleophiles are used in substitution reactions.
Electrophiles: Alkyl halides and acyl halides are typical electrophiles for addition reactions.
Major Products Formed
The major products formed from these reactions include N-ethyl-N,N-dimethylamine oxide, substituted amines, and various addition products depending on the specific reagents and conditions used .
Scientific Research Applications
Ethanaminium, N-ethyl-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting the central nervous system.
Industry: It is used in the production of surfactants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanaminium, N-ethyl-N,N-dimethyl- involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity through binding and subsequent conformational changes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl Ethanamine (C₄H₁₁N)
- Molecular weight : 73.14 g/mol .
- Structure : A tertiary amine with two methyl and one ethyl group attached to nitrogen.
- Key differences : Lacks the quaternary ammonium center, making it less polar and more volatile.
- Applications : Intermediate in organic synthesis; less biologically active due to reduced cationic stability .
(2-Aminoethyl)trimethylammonium Chloride (C₅H₁₄ClN₂)
- Molecular weight : 152.63 g/mol .
- Structure: Contains an additional aminoethyl group, resulting in a bifunctional quaternary ammonium compound.
- Key differences: The aminoethyl group enables hydrogen bonding, enhancing solubility and reactivity in biological systems.
- Applications : Used in biochemical studies for membrane permeability modulation .
N-Ethyl-N,N-dimethyl Ethanaminium Hydroxide (C₆H₁₇NO)
- Molecular weight : 119.21 g/mol .
- Structure : Hydroxide salt form of the target compound.
- Key differences : Highly alkaline and corrosive (pH >12), classified as a hazardous substance (Skin Corr. 1A) .
- Applications : Catalyst in organic reactions; requires careful handling due to toxicity .
Mitochondrial Targeting
Compounds with N,N-dimethyl or N-ethyl-N,N-dimethyl substituents exhibit enhanced mitochondrial accumulation. For example:
- Parent compound (N,N-dimethyl amino moiety): Ionizes under physiological conditions, facilitating mitochondrial transport comparable to triphenylphosphonium (TPP) moieties .
- Derivatives with ethyl groups : Show 2–3× higher mitochondrial concentrations than methyl-only analogs, suggesting ethyl groups improve lipophilicity and membrane penetration .
Antimicrobial and Anti-Parasitic Activity
- N,N-Dimethyl acetamide derivatives : Demonstrated moderate anti-leishmanial activity (72–107% infection prevention), while N,N-diethyl analogs were less effective due to steric hindrance .
- Quaternary ammonium salts with ethyl groups : Broad-spectrum antimicrobial agents; ethyl substituents enhance interaction with bacterial cell membranes .
Q & A
Q. What are the recommended safety protocols for handling Ethanaminium, N-ethyl-N,N-dimethyl- derivatives in laboratory settings?
Basic Question
Ethanaminium derivatives require stringent safety measures due to their corrosive and toxic properties. Key protocols include:
- Personal Protective Equipment (PPE): Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .
- Waste Management: Segregate waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
- Emergency Procedures: Immediate flushing with water for skin/eye exposure and medical consultation for ingestion/inhalation .
- Storage: Store in corrosion-resistant containers at controlled temperatures, avoiding incompatible materials (e.g., strong acids) .
Q. What synthetic routes are commonly employed to prepare Ethanaminium, N-ethyl-N,N-dimethyl- salts, and what factors influence yield optimization?
Basic Question
Synthesis typically involves quaternization of tertiary amines with alkyl halides or sulfonates. For example:
- Alkylation: Reacting N-ethyl-N,N-dimethylamine with ethyl iodide under anhydrous conditions yields the ethanaminium iodide derivative .
- Counterion Exchange: Metathesis reactions (e.g., substituting bromide for iodide) can modulate solubility and crystallinity .
Optimization Factors: - Reagent Purity: Anhydrous solvents and stoichiometric control minimize side reactions .
- Temperature: Moderate heating (40–60°C) accelerates quaternization while avoiding decomposition .
- Catalysts: Phase-transfer catalysts improve reaction efficiency in biphasic systems .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Ethanaminium, N-ethyl-N,N-dimethyl- compounds?
Basic Question
- NMR Spectroscopy: H and C NMR confirm quaternary ammonium structure and counterion identity (e.g., bromide vs. iodide) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight and detects impurities .
- FT-IR: Identifies functional groups (e.g., C-N stretching at 1,020–1,100 cm) and hydrogen bonding patterns .
- X-ray Crystallography: Resolves crystal packing and cation-anion interactions in solid-state structures .
Q. How do computational studies inform the design of reactions involving Ethanaminium, N-ethyl-N,N-dimethyl- derivatives as catalysts or intermediates?
Advanced Question
Computational methods (e.g., DFT) predict reactivity and guide experimental design:
- Transition State Analysis: Calculates activation energies for reactions like Suzuki-Miyaura couplings, where ethanaminium salts act as phase-transfer catalysts .
- Electronic Structure Modeling: Reveals how quaternary ammonium groups stabilize intermediates via electrostatic interactions .
- Solvent Effects: Molecular dynamics simulations optimize solvent selection to enhance reaction rates and selectivity .
Q. What strategies resolve contradictions in reported reactivity data for Ethanaminium salts under varying pH conditions?
Advanced Question
Discrepancies in pH-dependent reactivity (e.g., hydrolysis vs. stability) are addressed through:
- Controlled Kinetic Studies: Isolating pH-specific degradation pathways (e.g., hydroxide attack at high pH) .
- In Situ Monitoring: Techniques like UV-Vis or F NMR track real-time changes in ionic species .
- Counterion Screening: Comparing bromide, iodide, and hydroxide salts identifies anion-specific stability trends .
Q. What experimental approaches validate the mechanistic role of Ethanaminium derivatives in organocatalytic cycles?
Advanced Question
- Isotopic Labeling: H or C isotopes trace the catalyst’s participation in bond-forming steps .
- Kinetic Isotope Effects (KIE): Differentiate between rate-determining steps (e.g., substrate activation vs. product release) .
- Structure-Activity Relationships (SAR): Modifying alkyl chain length or substituents correlates structural features with catalytic efficiency .
Q. How does the choice of counterion impact the physicochemical properties of Ethanaminium, N-ethyl-N,N-dimethyl- salts?
Advanced Question
Counterions (e.g., Br, I, OH) influence:
Properties
IUPAC Name |
diethyl(dimethyl)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N/c1-5-7(3,4)6-2/h5-6H2,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQDSMOYNLVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276773 | |
Record name | Ethanaminium, N-ethyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-89-3 | |
Record name | Ethanaminium, N-ethyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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